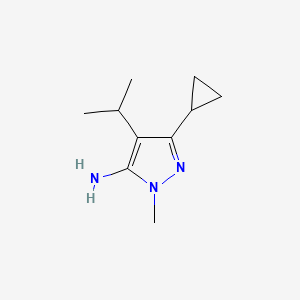![molecular formula C9H13N3O B13064044 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13064044.png)
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound that features a cyclobutane ring substituted with a carbaldehyde group and a 1,2,3-triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from cyclobutane derivatives, while the azide precursor is derived from 2-methyl-1,2,3-triazole.
Click Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as CuSO4 and sodium ascorbate, in a suitable solvent like water or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to reduce costs and improve efficiency. This can include the use of cheaper catalysts, solvents, and more efficient purification methods. The reaction conditions may also be adjusted to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carboxylic acid
Reduction: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its use as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1-[(1H-1,2,3-Triazol-4-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a different substitution pattern on the triazole ring.
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]benzaldehyde: Contains a benzene ring instead of a cyclobutane ring.
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific combination of the cyclobutane ring and the triazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-12-10-6-8(11-12)5-9(7-13)3-2-4-9/h6-7H,2-5H2,1H3 |
InChI Key |
LTUHHLJTTZYWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


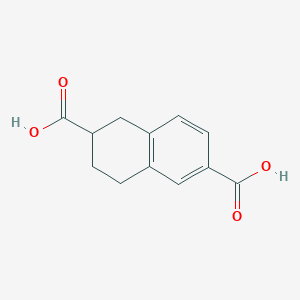



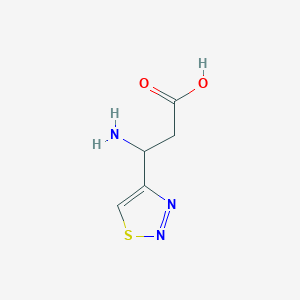
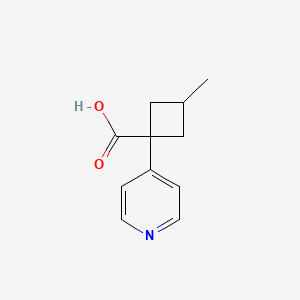



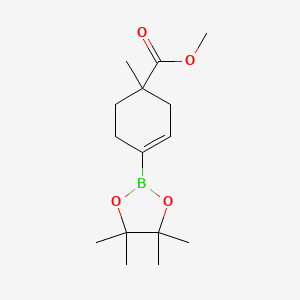

![2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid](/img/structure/B13064029.png)

